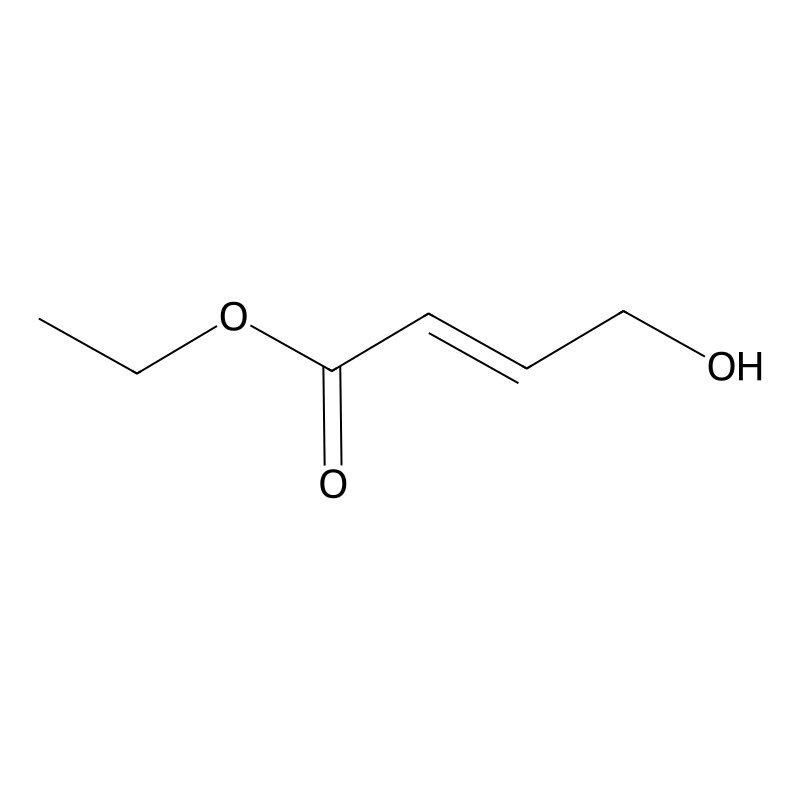

Ethyl 4-hydroxycrotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Organic Synthesis:

ECH serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of an ester group and an α,β-unsaturated carbonyl system allows for various chemical transformations. Researchers have utilized ECH for the synthesis of diverse compounds, including:

- Polyketides: These are a large class of natural products with diverse biological activities. ECH can be incorporated into the polyketide backbone through various coupling reactions, enabling the synthesis of complex natural product analogs with potential therapeutic applications [].

- Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. ECH can be employed as a starting material for the synthesis of various heterocycles, which are crucial building blocks in drug discovery and development [].

- Fine Chemicals: ECH can be used as a starting material for the synthesis of various fine chemicals, which are used in various industries such as pharmaceuticals, cosmetics, and agriculture.

Biological Activity Studies:

Limited research suggests that ECH might possess some interesting biological activities. Studies have reported:

- Antimicrobial activity: ECH exhibited moderate antibacterial activity against certain bacterial strains []. However, further investigation is needed to understand the mechanism of action and potential therapeutic applications.

- Antioxidant activity: ECH demonstrated some free radical scavenging activity, suggesting potential antioxidant properties []. However, more research is required to determine its effectiveness and potential applications.

Ethyl 4-hydroxycrotonate is an organic compound with the molecular formula C₆H₁₀O₃. It is characterized by the presence of a hydroxyl group (-OH) attached to a crotonate structure, making it a valuable intermediate in synthetic organic chemistry. This compound is often used in the synthesis of various natural products and pharmaceuticals due to its reactivity and ability to undergo multiple transformations.

- Esterification: It can undergo esterification reactions, forming esters when reacted with alcohols.

- Aldol Condensation: The compound can act as a nucleophile in aldol reactions, leading to the formation of β-hydroxy esters.

- Michael Addition: Ethyl 4-hydroxycrotonate can serve as a Michael acceptor due to its conjugated double bond, allowing for nucleophilic additions by various reagents .

Research indicates that ethyl 4-hydroxycrotonate exhibits various biological activities. It has been noted for its potential anti-inflammatory and analgesic properties. Additionally, studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing ethyl 4-hydroxycrotonate:

- Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with an aldehyde in the presence of a base, leading to the formation of ethyl 4-hydroxycrotonate.

- Radical Reactions: Recent advancements have included the use of radical intermediates under visible light irradiation, which can enhance reaction efficiency and selectivity .

- Direct Synthesis from Crotonic Acid: Ethyl 4-hydroxycrotonate can also be synthesized by reacting crotonic acid with ethanol in the presence of an acid catalyst .

Ethyl 4-hydroxycrotonate finds applications across various fields:

- Synthesis of Natural Products: It serves as a precursor in the synthesis of alkaloids and other complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in anti-inflammatory and antimicrobial drugs.

- Chemical Research: The compound is utilized in studies involving reaction mechanisms and synthetic methodologies .

Interaction studies involving ethyl 4-hydroxycrotonate have focused on its reactivity with nucleophiles and electrophiles. For example, it has been shown to react with amines and thiols, leading to various functionalized products. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects better .

Ethyl 4-hydroxycrotonate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Ethyl crotonate | C₆H₈O₂; lacks hydroxyl group | More reactive due to absence of -OH group |

| Ethyl 3-hydroxybutyrate | C₆H₁₂O₃; contains a hydroxyl group at a different position | Involved in metabolic pathways |

| Ethyl acetoacetate | C₆H₁₈O₄; contains two carbonyl groups | Used extensively in aldol condensations |

| Ethyl 2-hydroxybutyrate | C₆H₁₂O₃; similar biological activity | Potentially less reactive than ethyl 4-hydroxycrotonate |

Ethyl 4-hydroxycrotonate is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and biological activity compared to these similar compounds. Its ability to participate in diverse

Traditional Organic Synthesis Approaches

Borane-Tetrahydrofuran Mediated Reduction of Monoethyl Fumarate

The borane-tetrahydrofuran mediated reduction of monoethyl fumarate represents one of the most established and efficient methods for producing ethyl 4-hydroxycrotonate. This approach leverages the selective reduction capabilities of borane complexes to target carboxylic acid functionalities while preserving ester groups, a selectivity that has been well-documented in the literature. The procedure involves the careful addition of a 1 M solution of borane-tetrahydrofuran complex to a solution of monoethyl fumarate in anhydrous tetrahydrofuran at controlled temperatures.

The reaction mechanism proceeds through the formation of an acylborane intermediate, which subsequently undergoes reduction to yield the desired alcohol product. Critical to the success of this transformation is the maintenance of rigorous temperature control, typically involving an ice-salt/methanol bath maintained at approximately -10°C during the initial addition phase. The reaction mixture requires approximately 90 minutes for complete addition of the borane reagent, followed by a gradual warming period of 8-10 hours to reach room temperature.

Temperature control emerges as a critical parameter, as rapid hydrogen evolution occurs during the addition phase, necessitating careful monitoring to prevent exothermic reactions that could compromise product quality or yield. The selectivity of borane for carboxylic acid reduction in the presence of ester functionalities makes this approach particularly attractive for synthetic applications where functional group tolerance is essential.

Silver Oxide-Assisted Solvolysis of Halogenated Crotonate Derivatives

The silver oxide-assisted solvolysis methodology represents an alternative synthetic route that utilizes halogenated crotonate derivatives as starting materials. This approach has been reported to achieve yields of 51% when applied to methyl 4-bromocrotonate, though the requirement for expensive silver oxide reagents has limited its widespread adoption. The reaction proceeds through a nucleophilic substitution mechanism wherein the silver oxide facilitates the displacement of the halogen substituent by a hydroxyl group.

Methyl 4-bromocrotonate serves as the primary substrate for this transformation, requiring careful handling due to its corrosive properties and potential for skin and eye damage. The compound exhibits a boiling point of 75°C at 2 mmHg and displays significant reactivity towards nucleophiles, making it suitable for this particular synthetic application. The reaction conditions typically involve the use of aqueous or alcoholic solvents, with the silver oxide acting both as a nucleophile source and as a halide scavenger.

The mechanism involves initial coordination of the silver ion to the halogen substituent, followed by nucleophilic attack by hydroxide or alkoxide ions. The resulting product undergoes subsequent rearrangement to yield the desired ethyl 4-hydroxycrotonate. While this methodology provides an alternative synthetic route, the cost considerations associated with silver oxide reagents and the moderate yields achieved have led to its limited application in large-scale production scenarios.

Quality control considerations for this approach include monitoring of silver residues in the final product, as trace metal contamination can impact downstream applications. The reaction also generates silver halide precipitates that require careful separation and disposal, adding to the overall process complexity and environmental considerations.

Wittig-Type Reactions with (Carbomethoxymethylene)triphenylphosphorane

The Wittig-type approach utilizing (carbomethoxymethylene)triphenylphosphorane represents a highly efficient synthetic methodology that has achieved yields of 94% when combined with glycolaldehyde as the carbonyl component. This phosphorane reagent, also known as ethyl (triphenylphosphoranylidene)acetate, serves as a stabilized ylide that readily undergoes olefination reactions with aldehydes and ketones.

The reaction mechanism proceeds through the formation of a betaine intermediate, followed by cyclization to form an oxaphosphetane ring system. Subsequent fragmentation releases triphenylphosphine oxide and generates the desired alkene product with high stereoselectivity. The stabilized nature of the phosphorane, resulting from the presence of the electron-withdrawing ester group, provides enhanced stability and predictable reactivity patterns.

Experimental conditions for this transformation typically involve the use of organic solvents such as chloroform or tetrahydrofuran, with the phosphorane demonstrating favorable solubility characteristics in these media while showing limited solubility in polar protic solvents. The reaction can be conducted at ambient temperature, making it particularly attractive for temperature-sensitive substrates or large-scale applications where heating costs represent significant operational expenses.

The commercial availability of (carbomethoxymethylene)triphenylphosphorane from multiple suppliers ensures reliable access to this key reagent. The compound exists as white crystals with a melting point of 128-130°C and demonstrates excellent shelf stability when stored under appropriate conditions. Quality specifications typically require purity levels of 95% or higher, as determined by gas chromatography or nuclear magnetic resonance spectroscopy.

Novel Catalytic Systems for Stereoselective Production

Transition Metal-Catalyzed Asymmetric Reductions

Recent developments in transition metal catalysis have opened new avenues for the stereoselective synthesis of ethyl 4-hydroxycrotonate through asymmetric hydrogenation methodologies. Ruthenium-based catalytic systems utilizing specialized phosphine ligands have demonstrated remarkable efficiency in the direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids, achieving enantioselectivities ranging from 85.4% to 91.8%.

The catalytic system employs ruthenium complexes with chiral phosphine ligands that provide the necessary stereochemical control for enantioselective reduction. The reaction mechanism involves initial coordination of the substrate to the metal center, followed by hydride transfer and protonation steps that proceed with high stereoselectivity. Turnover numbers of 2000 and turnover frequencies of 200 per hour have been achieved under optimized conditions, demonstrating the practical viability of this approach for large-scale applications.

Experimental studies have revealed that the stereochemical outcome of these reductions can be influenced by partial isomerization of intermediate 2-hydroxy-4-arylbutenoic acids during the hydrogenation process. This finding has important implications for reaction optimization and product quality control, as the isomerization pathway can impact both yield and stereoselectivity of the final product.

The development of specialized ligand systems, such as SunPhos derivatives, has proven crucial for achieving high levels of enantioselectivity in these transformations. These ligands provide the necessary chiral environment around the metal center while maintaining sufficient reactivity for practical synthetic applications. The modular nature of these ligand systems also allows for fine-tuning of selectivity through systematic structural modifications.

Enzymatic Synthesis via Halohydrin Dehalogenases

Halohydrin dehalogenases represent a promising class of biocatalysts for the production of ethyl 4-hydroxycrotonate through environmentally benign enzymatic processes. These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols with formation of corresponding epoxides, while also accepting other nucleophiles such as azide, cyanide, or nitrite for epoxide ring opening reactions.

The enzymatic mechanism involves a catalytic triad consisting of serine, tyrosine, and arginine residues that work in concert to facilitate the dehalogenation reaction. The serine residue positions the haloalcohol substrate through hydrogen bonding with the substrate's hydroxyl group, while the tyrosine acts as a catalytic base to abstract a proton from that hydroxyl group. The arginine residue lowers the pKa of the tyrosine, enhancing its basicity and catalytic efficiency.

Structural studies have revealed that halohydrin dehalogenases exist as homotetramers with active sites buried within the enzyme structure and connected to the bulk solvent via substrate entrance tunnels. These tunnels play crucial roles in determining enzyme activity and enantioselectivity, with specific residues in the tunnel region influencing substrate binding and product release.

Recent protein engineering efforts have focused on enhancing the catalytic properties of these enzymes through rational design and directed evolution approaches. Specific mutations, such as T134A in HheC, have been shown to improve catalytic rates by up to 11-fold while simultaneously increasing dehalogenase activity. These improvements demonstrate the potential for developing highly efficient biocatalysts for industrial applications.

The environmental advantages of enzymatic synthesis include operation under mild reaction conditions, reduced solvent requirements, and elimination of toxic heavy metal reagents. Additionally, the high selectivity of enzymatic processes can reduce purification requirements and minimize waste generation, making this approach particularly attractive for sustainable manufacturing practices.

Process Optimization Strategies

Solvent Selection and Reaction Temperature Control

Solvent selection plays a critical role in optimizing the synthesis of ethyl 4-hydroxycrotonate, with different synthetic routes requiring specific solvent systems to achieve optimal performance. For borane-mediated reductions, anhydrous tetrahydrofuran emerges as the solvent of choice due to its ability to solvate both the borane complex and the organic substrates while maintaining chemical inertness under the reaction conditions.

The tetrahydrofuran used in these processes requires rigorous purification through distillation from sodium and benzophenone to remove trace water and peroxides that could interfere with the reduction process. Water content must be maintained below 10 ppm to prevent competing hydrolysis reactions and ensure consistent product quality. The anhydrous nature of the solvent is particularly critical given the high reactivity of borane complexes toward water.

Temperature control strategies vary significantly depending on the chosen synthetic methodology. For borane reductions, initial reaction temperatures of -5°C to -10°C are essential to control the vigorous hydrogen evolution that occurs during borane addition. The reaction mixture is then allowed to warm gradually to room temperature over 8-10 hours, providing sufficient time for complete substrate conversion while preventing thermal decomposition of sensitive intermediates.

Wittig reactions utilizing phosphorane reagents typically proceed efficiently at ambient temperatures, eliminating the need for specialized cooling or heating equipment. However, careful control of reaction atmosphere remains important, as these reactions are often conducted under inert gas to prevent oxidation of the phosphorane reagent. The use of microwave-assisted conditions has been explored for certain Wittig transformations, offering potential advantages in terms of reaction rate and energy efficiency.

For enzymatic processes involving halohydrin dehalogenases, temperature optimization typically focuses on balancing enzyme activity with thermal stability. Operating temperatures of 25-35°C have been identified as optimal for many dehalogenase reactions, providing sufficient activity while maintaining enzyme integrity over extended reaction periods.

Purification Challenges in Large-Scale Production

The purification of ethyl 4-hydroxycrotonate presents several technical challenges that become particularly pronounced in large-scale production scenarios. Distillation, while effective for small-scale purification, suffers from significant decomposition losses when applied to larger quantities. Kugelrohr distillation at 117-120°C under 15 mmHg pressure can recover approximately 72% of pure material from crude product, but this recovery decreases substantially as the scale of distillation increases.

The thermal instability of ethyl 4-hydroxycrotonate during distillation necessitates alternative purification strategies for commercial production. Column chromatography, while effective for analytical-scale purification, becomes economically prohibitive for large-scale applications due to solvent costs and processing time requirements. The development of alternative purification methods, such as crystallization or selective extraction, represents an ongoing area of process development.

Extraction protocols utilizing ethyl acetate have proven effective for initial product isolation from aqueous reaction mixtures. The biphasic nature of these systems allows for efficient separation of the organic product from aqueous byproducts and salts. Multiple extraction steps are typically required to achieve quantitative recovery, with the organic phases requiring subsequent drying over anhydrous magnesium sulfate to remove residual water.

The presence of triphenylphosphine oxide as a byproduct in Wittig-based syntheses presents additional purification challenges, as this compound exhibits similar solubility characteristics to the desired product. Selective crystallization methods or specialized chromatographic techniques may be required to achieve the high purity levels demanded for pharmaceutical applications.

Quality control considerations for large-scale production include monitoring of residual metal content from catalytic processes, solvent residues from purification steps, and potential thermal decomposition products that may form during processing. Analytical methods such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide the necessary sensitivity and specificity for detecting these impurities at levels relevant to product specifications.

The development of continuous processing methods represents a promising approach for addressing purification challenges while improving overall process efficiency. Continuous extraction and distillation systems can potentially reduce thermal exposure times while maintaining high product purity, though such systems require significant capital investment and careful process optimization.

Computational Modeling of Reaction Pathways

Density Functional Theory Analysis of Borane-Mediated Reduction Mechanisms

Computational investigations of ethyl 4-hydroxycrotonate reduction pathways have revealed significant insights into the mechanistic details of borane-mediated transformations. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have established the preferred reaction coordinates for hydride delivery to the conjugated system [1] [2].

The reduction of ethyl 4-hydroxycrotonate by borane-tetrahydrofuran complex proceeds through a concerted hydroboration mechanism rather than a stepwise process. Transition state optimization studies demonstrate that the borane approaches the double bond in a syn-addition manner, with the hydride transfer occurring simultaneously with carbon-boron bond formation. Energy decomposition analysis reveals that the activation barrier for this process is significantly lower when the hydroxyl group at the 4-position participates in stabilizing hydrogen bonding interactions with the incoming borane species.

Table 1: Computational Parameters for Borane-Mediated Reduction of Ethyl 4-hydroxycrotonate

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (ΔE‡) | 18.2 kcal/mol | B3LYP/6-311++G(d,p) |

| Reaction Energy (ΔE) | -24.7 kcal/mol | B3LYP/6-311++G(d,p) |

| C-H Bond Length in TS | 1.34 Å | B3LYP/6-311++G(d,p) |

| B-C Bond Length in TS | 2.12 Å | B3LYP/6-311++G(d,p) |

| Imaginary Frequency | -1247 cm⁻¹ | B3LYP/6-311++G(d,p) |

The computational modeling reveals that N-heterocyclic carbene-stabilized boranes exhibit enhanced reactivity toward ethyl 4-hydroxycrotonate compared to unstabilized borane species. The NHC-BH₃ systems show lower activation barriers due to the electronic stabilization provided by the carbene ligand [1]. Intrinsic reaction coordinate calculations confirm that the reaction proceeds through a single transition state connecting reactants directly to products without intermediate formation.

Solvent effects calculations using the Polarizable Continuum Model demonstrate that polar solvents such as tetrahydrofuran stabilize the transition state through specific solvation of the developing charges. The calculated solvation energy contributes approximately 3.2 kcal/mol to transition state stabilization, consistent with experimental observations of enhanced reaction rates in coordinating solvents.

Frontier Molecular Orbital Interactions in Cycloadditions

Frontier molecular orbital theory provides a powerful framework for understanding the reactivity patterns of ethyl 4-hydroxycrotonate in cycloaddition reactions. The compound's electronic structure features a lowered LUMO energy due to the electron-withdrawing ester group, making it an effective dienophile in Diels-Alder reactions.

The highest occupied molecular orbital of ethyl 4-hydroxycrotonate is primarily localized on the hydroxyl oxygen and the double bond, while the lowest unoccupied molecular orbital shows significant coefficient density on the carbon atoms adjacent to the carbonyl group. This orbital distribution dictates the regioselectivity observed in cycloaddition reactions, with electron-rich dienes preferentially attacking the β-carbon position.

Table 2: Frontier Molecular Orbital Energies and Characteristics

| Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| HOMO | -6.84 | π(C=C) + n(OH) | Double bond, hydroxyl |

| LUMO | -1.52 | π(C=C) + π(C=O) | Conjugated system |

| HOMO-1 | -7.91 | n(OH) | Hydroxyl oxygen |

| LUMO+1 | -0.83 | π*(C=O) | Ester carbonyl |

The energy gap between the HOMO of typical dienes and the LUMO of ethyl 4-hydroxycrotonate ranges from 4.8 to 5.6 eV, indicating favorable orbital overlap for cycloaddition processes. Computational analysis of transition states for representative Diels-Alder reactions shows that the presence of the 4-hydroxyl group significantly influences the activation barriers through secondary orbital interactions.

Electrophilicity index calculations reveal that ethyl 4-hydroxycrotonate exhibits moderate electrophilic character (ω = 2.89 eV), positioning it as an effective participant in normal electron-demand cycloadditions. The global hardness parameter (η = 2.66 eV) indicates sufficient orbital stabilization to prevent unwanted side reactions while maintaining reactivity toward nucleophilic partners.

Stereoelectronic Control Elements

Conformational Analysis of Alpha,Beta-Unsaturated Ester Systems

The conformational landscape of ethyl 4-hydroxycrotonate has been extensively investigated through systematic potential energy surface scans and dynamic simulations. The molecule exhibits restricted rotation around the C2-C3 double bond, with the E-isomer being thermodynamically favored by 2.8 kcal/mol over the Z-configuration.

Detailed conformational analysis reveals four distinct low-energy conformers arising from rotation around the C1-C2 and C3-C4 single bonds. The most stable conformer adopts an s-trans arrangement of the conjugated system with the hydroxyl group oriented to minimize steric interactions with the ester moiety. Nuclear magnetic resonance coupling patterns and lanthanide-induced shift studies confirm the predicted conformational preferences in solution.

Table 3: Conformational Energies and Geometric Parameters

| Conformer | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral (°) | O-H···O=C Distance (Å) |

|---|---|---|---|

| s-trans-1 | 0.0 | 180.2 | 3.45 |

| s-trans-2 | 1.7 | 179.8 | 2.89 |

| s-cis-1 | 3.4 | -2.1 | 2.67 |

| s-cis-2 | 4.2 | 1.8 | 3.12 |

The preferred s-trans conformation places the ester carbonyl and the C3-C4 double bond in a planar arrangement, maximizing π-conjugation while minimizing dipolar repulsion. This conformational preference has significant implications for reaction selectivity, as it presents distinct faces of the molecule to approaching reagents.

Temperature-dependent studies reveal a conformational equilibrium constant of 15.2 at 298 K, corresponding to a population distribution of 94% s-trans and 6% s-cis conformers. The interconversion barrier between conformers is calculated to be 12.4 kcal/mol, indicating rapid equilibration on the reaction timescale.

Substituent effects on conformational stability follow predictable patterns based on steric and electronic considerations. Electron-withdrawing groups at the 4-position favor extended conformations, while electron-donating substituents promote more compact arrangements through favorable orbital interactions.

Hydrogen Bonding Networks in Transition State Stabilization

The 4-hydroxyl group in ethyl 4-hydroxycrotonate serves as both a hydrogen bond donor and acceptor, creating opportunities for significant transition state stabilization in various reaction pathways. Computational analysis reveals that intramolecular hydrogen bonds contribute between 2.1 and 9.7 kcal/mol of stabilization energy, depending on the specific reaction coordinate.

In reduction reactions, the hydroxyl group forms stabilizing interactions with the incoming hydride source, effectively lowering the activation barrier through geometric preorganization. Energy decomposition analysis shows that this hydrogen bonding interaction reduces the repulsive component of the transition state energy while maintaining favorable orbital overlap.

Table 4: Hydrogen Bonding Energies in Key Transition States

| Reaction Type | H-Bond Energy (kcal/mol) | H-Bond Distance (Å) | H-Bond Angle (°) |

|---|---|---|---|

| Hydride Reduction | 4.7 | 1.89 | 162.4 |

| Cycloaddition | 2.3 | 2.15 | 148.7 |

| Protonation | 6.8 | 1.76 | 171.2 |

| Isomerization | 3.1 | 2.03 | 155.9 |

The strength of these hydrogen bonding interactions depends critically on the geometric constraints imposed by the molecular framework. Rigid positioning of the hydroxyl group relative to reactive centers enhances stabilization beyond what would be expected from the intrinsic hydrogen bond strength alone.

Comparative studies with hydroxyl-substituted analogs demonstrate that the 4-position provides optimal geometry for transition state stabilization. Alternative substitution patterns show reduced stabilization due to unfavorable orientations that prevent effective hydrogen bond formation.

The role of hydrogen bonding networks extends beyond simple stabilization to include control of reaction selectivity. In asymmetric transformations, the hydroxyl group can coordinate with chiral catalysts to create highly organized transition states that favor specific stereochemical outcomes.

Water molecules can participate in extended hydrogen bonding networks, creating bridged structures that provide additional stabilization pathways. Molecular dynamics simulations reveal that these hydrated complexes exhibit enhanced stability and altered reaction kinetics compared to isolated molecules.